molecular formula C26H53N5O2 B12711303 1-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-3-tetradecylpyrrolidine-2,5-dione CAS No. 50857-48-2

1-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-3-tetradecylpyrrolidine-2,5-dione

Cat. No.: B12711303
CAS No.: 50857-48-2
M. Wt: 467.7 g/mol
InChI Key: KCIOIFJVNZPLMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-3-tetradecylpyrrolidine-2,5-dione is a complex organic compound known for its unique structure and versatile applications. This compound features a pyrrolidine-2,5-dione core with a long tetradecyl chain and multiple aminoethyl groups, making it a valuable molecule in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-3-tetradecylpyrrolidine-2,5-dione typically involves multiple steps. One common method includes the reaction of ethylenediamine with ethylene oxide to form a polyamine intermediate. This intermediate is then reacted with tetradecyl isocyanate to introduce the long alkyl chain. The final step involves cyclization to form the pyrrolidine-2,5-dione core .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are used to optimize the reaction conditions and facilitate the formation of the desired product[2][2].

Chemical Reactions Analysis

Types of Reactions

1-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-3-tetradecylpyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-3-tetradecylpyrrolidine-2,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-3-tetradecylpyrrolidine-2,5-dione involves its interaction with various molecular targets. The compound’s multiple amino groups allow it to form strong hydrogen bonds and electrostatic interactions with proteins and enzymes. This can lead to the modulation of enzyme activity and protein function, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-3-tetradecylpyrrolidine-2,5-dione stands out due to its unique combination of a pyrrolidine-2,5-dione core, a long tetradecyl chain, and multiple aminoethyl groups. This structure provides it with distinct chemical properties and a wide range of applications that are not shared by simpler or structurally different compounds .

Properties

CAS No.

50857-48-2

Molecular Formula

C26H53N5O2

Molecular Weight

467.7 g/mol

IUPAC Name

1-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethyl]-3-tetradecylpyrrolidine-2,5-dione

InChI

InChI=1S/C26H53N5O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-24-23-25(32)31(26(24)33)22-21-30-20-19-29-18-17-28-16-15-27/h24,28-30H,2-23,27H2,1H3

InChI Key

KCIOIFJVNZPLMQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC1CC(=O)N(C1=O)CCNCCNCCNCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.